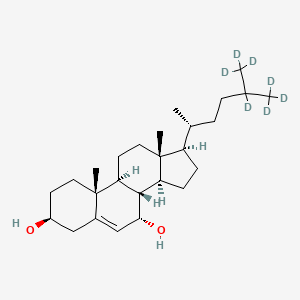

7+/--hydroxycholesterol (D7)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

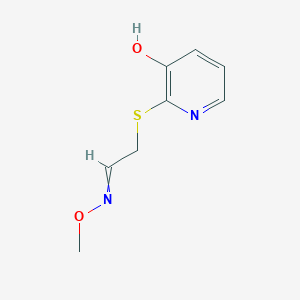

7-Dehydrocholesterol (7-DHC) is a zoosterol that functions as a precursor to cholesterol in the serum. It is photochemically converted to vitamin D3 in the skin, thus functioning as provitamin-D3. This compound is crucial for the synthesis of vitamin D3, which is essential for maintaining calcium homeostasis and bone health .

準備方法

Synthetic Routes and Reaction Conditions

7-Dehydrocholesterol is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase). This is the penultimate step in the biosynthesis of cholesterol . The biosynthesis pathway can be reengineered in microorganisms such as Saccharomyces cerevisiae by knocking out competitive pathway genes and integrating multiple copies of the DHCR24 gene from Gallus gallus .

Industrial Production Methods

Industrial production of 7-dehydrocholesterol involves microbial fermentation. For instance, in a 5-liter bioreactor, the titer of 7-dehydrocholesterol can reach up to 2.0 grams per liter through de novo synthesis . This method is significant for the large-scale production of 7-dehydrocholesterol, which is a precursor for several costly steroidal drugs.

化学反応の分析

Types of Reactions

7-Dehydrocholesterol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 7-ketocholesterol and 7β-hydroxycholesterol.

Photochemical Conversion: Upon exposure to ultraviolet B rays, 7-dehydrocholesterol is converted into previtamin D3, which then isomerizes to form vitamin D3.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and reactive oxygen species.

Photochemical Conversion: Ultraviolet B radiation is the primary reagent for the conversion of 7-dehydrocholesterol to vitamin D3.

Major Products

7-Ketocholesterol: Formed through oxidation.

7β-Hydroxycholesterol: Another oxidation product.

Vitamin D3: Formed through photochemical conversion.

科学的研究の応用

7-Dehydrocholesterol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

Biology: Studied for its role in cholesterol biosynthesis and its conversion to vitamin D3.

Industry: Employed in the production of steroidal drugs and vitamin D3-enriched products.

作用機序

7-Dehydrocholesterol exerts its effects primarily through its conversion to vitamin D3. Upon exposure to ultraviolet B rays, 7-dehydrocholesterol is converted to previtamin D3, which then isomerizes to form vitamin D3. Vitamin D3 is crucial for calcium homeostasis and bone health. It binds to the vitamin D receptor, which regulates the expression of genes involved in calcium and phosphate metabolism .

類似化合物との比較

Similar Compounds

Cholesterol: The end product of the biosynthesis pathway involving 7-dehydrocholesterol.

7-Ketocholesterol: An oxidation product of 7-dehydrocholesterol.

7β-Hydroxycholesterol: Another oxidation product of 7-dehydrocholesterol.

Uniqueness

7-Dehydrocholesterol is unique in its role as a precursor to both cholesterol and vitamin D3. Its ability to be converted to vitamin D3 upon exposure to ultraviolet B rays distinguishes it from other sterols .

特性

分子式 |

C26H44O2 |

|---|---|

分子量 |

395.7 g/mol |

IUPAC名 |

(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C26H44O2/c1-16(2)6-7-17(3)20-8-9-21-24-22(11-13-26(20,21)5)25(4)12-10-19(27)14-18(25)15-23(24)28/h15-17,19-24,27-28H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,25+,26-/m1/s1/i1D3,2D3,16D |

InChIキー |

HKTLZNPSEKWWSW-AXVNBPJJSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] |

正規SMILES |

CC(C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)

![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)

![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)

![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)